molecular formula C14H20N2 B1438126 1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine CAS No. 1039980-58-9

1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine

Cat. No.: B1438126
CAS No.: 1039980-58-9
M. Wt: 216.32 g/mol
InChI Key: UZWQRNPTKSMINY-UHFFFAOYSA-N
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Description

1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines It features a benzyl group attached to the nitrogen atom of a pyrrolidine ring, with a prop-2-en-1-yl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with prop-2-en-1-yl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-(prop-2-yn-1-yl)pyrrolidin-3-amine: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.

    1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-2-amine: Similar structure but with the amine group at the 2-position of the pyrrolidine ring.

    1-benzyl-N-(prop-2-en-1-yl)piperidin-3-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-benzyl-N-(prop-2-en-1-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both benzyl and prop-2-en-1-yl groups provides distinct chemical properties and potential for diverse applications .

Properties

IUPAC Name

1-benzyl-N-prop-2-enylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-9-15-14-8-10-16(12-14)11-13-6-4-3-5-7-13/h2-7,14-15H,1,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWQRNPTKSMINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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